molecular formula C5H3BrO2 B026676 5-bromo-2H-pyran-2-one CAS No. 19978-33-7

5-bromo-2H-pyran-2-one

Cat. No. B026676
CAS RN: 19978-33-7
M. Wt: 174.98 g/mol
InChI Key: XBJVYSCRNVBXGA-UHFFFAOYSA-N
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Description

5-Bromo-2H-pyran-2-one is a compound that has been synthesized and studied for various chemical properties and reactions. It serves as an important intermediate in organic synthesis.

Synthesis Analysis

  • The synthesis of derivatives of 5-bromo-2H-pyran-2-one involves Pd(0)-catalyzed coupling reactions, which are applicable to a range of substrates including enol triflates (Liu & Meinwald, 1996).
  • Another method involves the Pd-catalyzed heteroarylation, using 2-indolylstannanes or 2-indolylzinc halides to be coupled with 5-bromopyridin-2-ones or 5-bromopyran-2-one (Danieli et al., 1998).

Molecular Structure Analysis

  • The molecular structure of derivatives like 5-(thiophen-3-yl)pyrano[2,3-c]chromen-2(3H)-ones has been determined by spectroscopic methods and X-ray crystallographic studies (Jindal et al., 2014).

Chemical Reactions and Properties

  • 5-Bromo-2H-pyran-2-ones undergo various chemical reactions including oxidative transformations under NHC catalyst to produce 2H-pyran-2-ones or chiral dihydropyranones (Wang et al., 2013).

Physical Properties Analysis

  • The physical properties of related compounds like pyrazol-5(4H)-ones, which can be synthesized using a one-pot sequential Michael addition/dearomative bromination reaction, have been studied. These compounds show high yields and excellent diastereoselectivities (Wang et al., 2013).

Chemical Properties Analysis

  • The chemical properties of 5-bromo-2H-pyran-2-one derivatives can be explored through various synthesis methods and subsequent reactions. For instance, the synthesis of pyrazolo[1,5-c]quinazoline derivatives involves a copper-catalyzed tandem reaction, showcasing the chemical versatility of the compound (Guo et al., 2013).

Scientific Research Applications

  • Organic Synthesis :

    • It is used in the synthesis of 3-bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-carbonitriles, which are further transformed to 2-ethoxy-2H-pyrans (Zhuo, Wyler, & Schenk, 1995).
    • It helps in synthesizing new 2-substituted-4-(5-bromo-4-hydroxy-6-methyl-2H-pyran-2-one-3-yl)thiazoles (Prakash et al., 2007).
  • Total Synthesis of Vitamin D Derivatives :

  • Cancer Research :

    • A derivative, 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one, induces apoptosis in T24 human bladder cancer cells through mitochondria-dependent signaling pathways (Yu, Dou, & Jia, 2016).
  • Biomedical Applications :

  • Photochemistry and Cytotoxicology :

    • Its derivatives, such as 2H-naphtho[1,2-b]pyran and photodimers, have potential applications in these fields (Ota et al., 2015).
  • Diels-Alder Cycloadditions :

    • It serves as an ambiphilic diene for these reactions (Posner, Afarinkia, & Dai, 2003).
  • Cycloaddition Reactions :

  • Biologically Active Molecules :

    • The compound facilitates the creation of enantioenriched, multiply substituted pyrazolin-5-one derivatives, which are biologically active (Wang et al., 2013).
  • Chemoenzymatic Synthesis :

  • Highly Substituted CF3-dihydropyrans :

    • These compounds, derived from 5-bromo-2H-pyran-2-one, are used as versatile building blocks in chemical syntheses (Donslund et al., 2015).

Future Directions

The future directions of research on 5-bromo-2H-pyran-2-one could include further studies on its synthesis, chemical reactions, and potential applications. For instance, a study showed that a new 2-pyrone derivative synergistically enhances radiation sensitivity in human cervical cancer cells, suggesting potential applications in cancer treatment .

Relevant Papers Several papers have been published on the synthesis and properties of 2H-pyran-2-ones, including 5-bromo-2H-pyran-2-one . These papers provide valuable insights into the synthesis, reactions, and potential applications of these compounds.

properties

IUPAC Name

5-bromopyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrO2/c6-4-1-2-5(7)8-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJVYSCRNVBXGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455353
Record name 5-bromo-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2H-pyran-2-one

CAS RN

19978-33-7
Record name 5-bromo-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
Z Liu, J Meinwald - The Journal of organic chemistry, 1996 - ACS Publications
… To explore the scope of the 5-bromo-2H-pyran-2-one plus stannane coupling technique a … (11) (Scheme 5); 5-bromo-2H-pyran-2-one reacted with hexamethylditin in THF, catalyzed by …
Number of citations: 76 pubs.acs.org
M Haghdadi, H Amani, N Nab - Journal of the Serbian Chemical …, 2015 - shd-pub.org.rs
… , the activation free energies of the Diels– Alder cycloadditions of 3,5-dibromo-2H-pyran-2-one were lower than those for 3-bromo-2H-pyran-2-one and 5-bromo-2H-pyran-2-one, which …
Number of citations: 3 www.shd-pub.org.rs
Z Liu - 1995 - search.proquest.com
… In our hands, this reaction gave only a 40% yield of 5-bromo-2H-pyran-2-one, although about 50% of … The first organotin reagent we chose to couple with 5-bromo-2H-pyran-2-one was …
Number of citations: 0 search.proquest.com
S Cerezo, M Moreno-Mañas, R Pleixats - Tetrahedron, 1998 - Elsevier
… Related Pd(0)-catalyzed reactions are the arylation at C-4 of 4-bromo-6-methyl-2H-pyran-2-one 15], the cross-couplings on 5-bromo-2H-pyran-2-one |6] and on 4-substituted coumarins …
Number of citations: 38 www.sciencedirect.com
P De March, M Moreno-Manas… - The Journal of Organic …, 1988 - ACS Publications
The general rearrangement is depicted in Scheme I (1-* 2). If tautomer 3 is more stable than tautomer 2, con-version of 2 into 3 can occur either directly under the [2, 3]-sigmatropic …
Number of citations: 8 pubs.acs.org
MH Abdullahi, LM Thompson, MJ Bearpark, V Vinader… - Tetrahedron, 2016 - Elsevier
An experimental and computational investigation is conducted into the role of substituents in retro Diels–Alder extrusion of CO 2 from 2-oxa-bicyclo[2.2.2]oct-5-en-3-ones. We provide …
Number of citations: 12 www.sciencedirect.com
S Vijgen, K Nauwelaerts, J Wang… - The Journal of …, 2005 - ACS Publications
… The formation of the major byproduct, 5-bromo-2H-pyran-2-one 10b, resulted from prototropic migration in a basic medium followed by elimination of HBr. …
Number of citations: 21 pubs.acs.org
GR Pettit, BR Moser, RF Mendonça… - Journal of natural …, 2012 - ACS Publications
… the sequence detailed by Cho (11) for decarboxylation/bromination of coumalic acid (9, Scheme 2) with N-bromosuccinimide (NBS) and lithium acetate led to 5-bromo-2H-pyran-2-one (…
Number of citations: 16 pubs.acs.org
WY Wu, TY Fan, NG Li, JA Duan, ZH Shi - European Journal of Medicinal …, 2020 - Elsevier
… It involved the palladium-catalyzed coupling of 5-trimethylstannyl-2H-pyran-2-one 270 (prepared from the readily available 5-bromo-2H-pyran-2-one) with a 14β-hydroxy-16-ene-17-ol …
Number of citations: 14 www.sciencedirect.com
V Koch, M Nieger, S Bräse - Advanced Synthesis & Catalysis, 2017 - Wiley Online Library
… Even the challenging 5-bromo-2H-pyran-2-one was successfully coupled to the steroid (Table 4, entry 24), but the product 3b was not obtained in good yield limiting the applications of …
Number of citations: 16 onlinelibrary.wiley.com

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